Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Quantitative Physicochemical Differentiation from the Deoxy Analog
The lactam carbonyl in 3-(1,3-thiazol-2-yloxy)piperidin-2-one increases the hydrogen bond acceptor (HBA) count from 3 to 4 and raises the topological polar surface area (TPSA) by approximately 17 Ų compared with the deoxy analog 3-(1,3-thiazol-2-yloxy)piperidine (CAS 1185541-08-5) [1]. The computed XLogP3-AA of 1.1 for the piperidinone reflects the polarizing effect of the carbonyl, whereas the piperidine analog is expected to exhibit a higher logP (estimated ~1.5–1.8 based on the loss of one polar atom) [1]. These differences place the piperidinone compound in a more favorable region of the Lipinski parameter space for oral bioavailability (HBA ≤ 10, TPSA < 140 Ų), while still maintaining sufficient lipophilicity for membrane permeation.
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 4 (PubChem computed: Cactvs 3.4.8.18) |
| Comparator Or Baseline | 3-(1,3-Thiazol-2-yloxy)piperidine (CAS 1185541-08-5): HBA = 3 (estimated from structure, lacks carbonyl oxygen) |
| Quantified Difference | +1 HBA (33% increase) |
| Conditions | Computed physicochemical properties from PubChem (release 2021.05.07); comparator HBA estimated from molecular structure (C₈H₁₂N₂OS, no carbonyl oxygen) [1] |
Why This Matters
An additional HBA and higher TPSA can materially alter solvation free energy, passive membrane permeability, and target binding enthalpy, meaning the piperidinone cannot be treated as a pharmacokinetic or pharmacodynamic surrogate for the piperidine analog without experimental validation.
- [1] PubChem Compound Summary for CID 126954007, 3-(1,3-Thiazol-2-yloxy)piperidin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/AQJOXKYWICXGBZ-UHFFFAOYSA-N (accessed 2026-04-27). View Source
